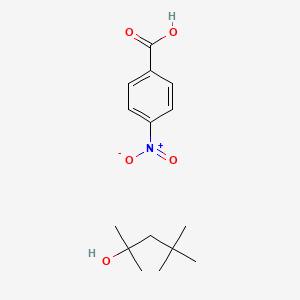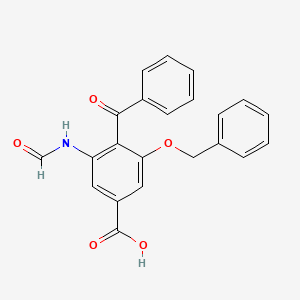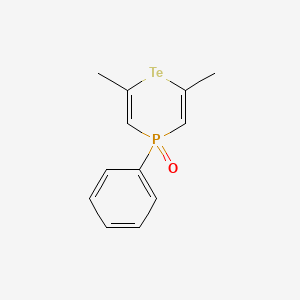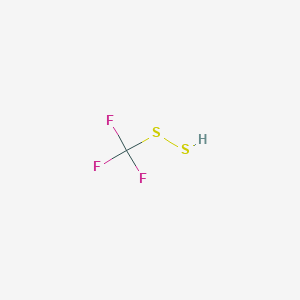![molecular formula C12H12Cl6O5Sn2 B14629542 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 54841-30-4](/img/structure/B14629542.png)
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetraethenyl distannoxane with trichloroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Tetraethenyl distannoxane+Trichloroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction may produce tin hydrides. Substitution reactions can result in the formation of various organotin derivatives.
科学的研究の応用
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The tin atoms in the compound can also coordinate with various ligands, influencing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Similar in structure but with butyl groups instead of ethenyl groups.
1,1,3,3-Tetramethyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Contains methyl groups instead of ethenyl groups.
Uniqueness
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is unique due to the presence of ethenyl groups, which can impart different reactivity and properties compared to its butyl and methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
54841-30-4 |
|---|---|
分子式 |
C12H12Cl6O5Sn2 |
分子量 |
686.3 g/mol |
IUPAC名 |
[[bis(ethenyl)-(2,2,2-trichloroacetyl)oxystannyl]oxy-bis(ethenyl)stannyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.4C2H3.O.2Sn/c2*3-2(4,5)1(6)7;4*1-2;;;/h2*(H,6,7);4*1H,2H2;;;/q;;;;;;;2*+1/p-2 |
InChIキー |
HPJRYJFPDSZTOT-UHFFFAOYSA-L |
正規SMILES |
C=C[Sn](C=C)(OC(=O)C(Cl)(Cl)Cl)O[Sn](C=C)(C=C)OC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


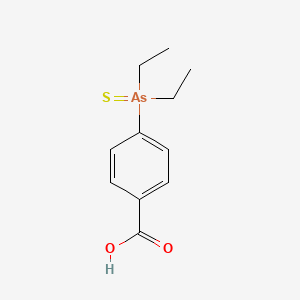
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

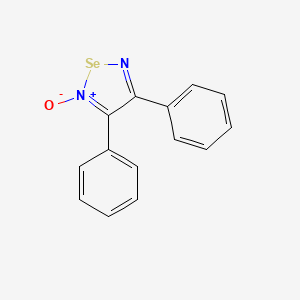
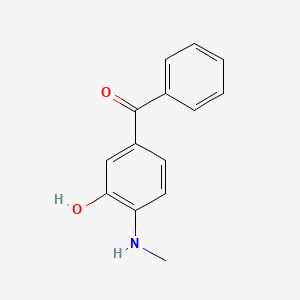
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
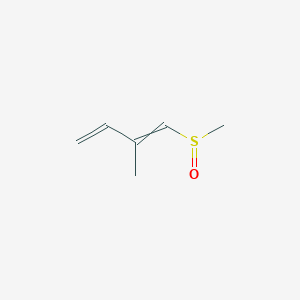
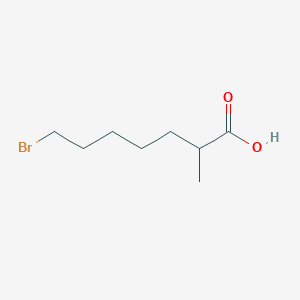
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
